2'-Bromo-3,5-dichloro-2-hydroxybenzophenone
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Overview
Description
2’-Bromo-3,5-dichloro-2-hydroxybenzophenone is a halogenated aromatic ketone. This compound is known for its utility in organic synthesis due to its unique chemical structure, which includes bromine, chlorine, and hydroxyl functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3,5-dichloro-2-hydroxybenzophenone typically involves the bromination and chlorination of benzophenone derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors to maintain precise reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-3,5-dichloro-2-hydroxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, altering the compound’s oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenone derivatives .
Scientific Research Applications
2’-Bromo-3,5-dichloro-2-hydroxybenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Bromo-3,5-dichloro-2-hydroxybenzophenone involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form halogen bonds, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2’-Bromo-5-chloro-2-hydroxybenzophenone
- 4’,5-Dichloro-2-hydroxybenzophenone
- 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone
Uniqueness
2’-Bromo-3,5-dichloro-2-hydroxybenzophenone is unique due to its specific combination of bromine, chlorine, and hydroxyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
(2-bromophenyl)-(3,5-dichloro-2-hydroxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O2/c14-10-4-2-1-3-8(10)12(17)9-5-7(15)6-11(16)13(9)18/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXJQZKMFCUNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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